

An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-chloro-4-methoxypyridine

Cat. No.: B187581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-chloro-4-methoxypyridine**, a key building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Core Compound Data

3-Bromo-2-chloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Its unique substitution pattern makes it a versatile reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The CAS number for this compound is 144584-29-2.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2-chloro-4-methoxypyridine** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
CAS Number	144584-29-2
Molecular Formula	C ₆ H ₅ BrCINO
Molecular Weight	222.47 g/mol [1]
Appearance	Not specified, likely a solid or liquid
Purity	Typically ≥97% [1]
Storage	Recommended to be stored under an argon atmosphere [1]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **3-Bromo-2-chloro-4-methoxypyridine** is not readily available in public literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A likely precursor would be 2-chloro-4-methoxypyridine, which can undergo electrophilic bromination to yield the target compound.

Experimental Protocol: Plausible Synthesis of 3-Bromo-2-chloro-4-methoxypyridine

This protocol is a representative procedure based on the synthesis of similar brominated pyridines.

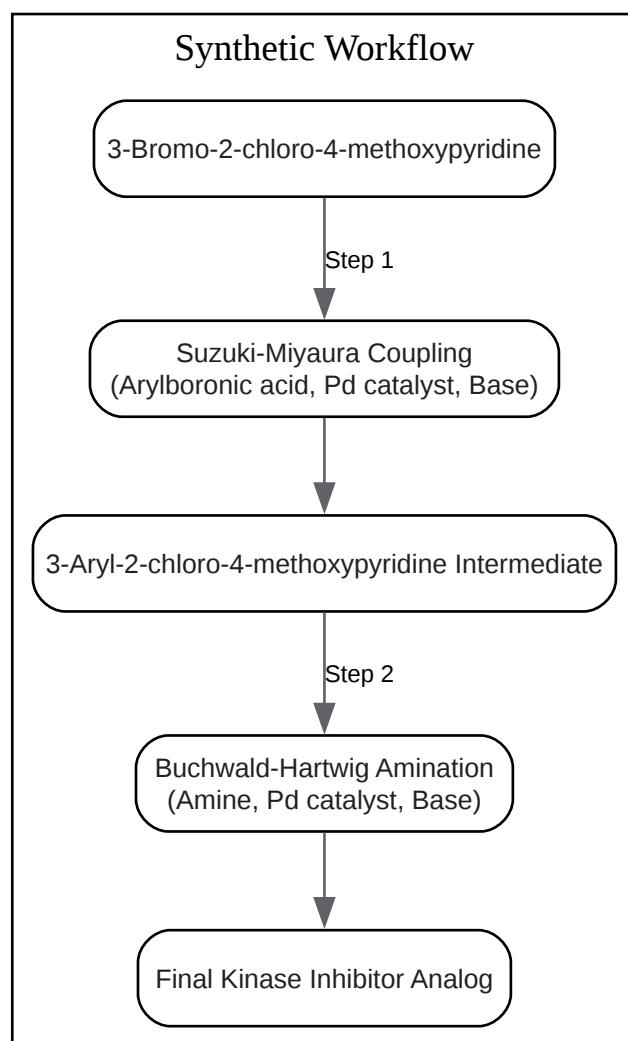
Materials:

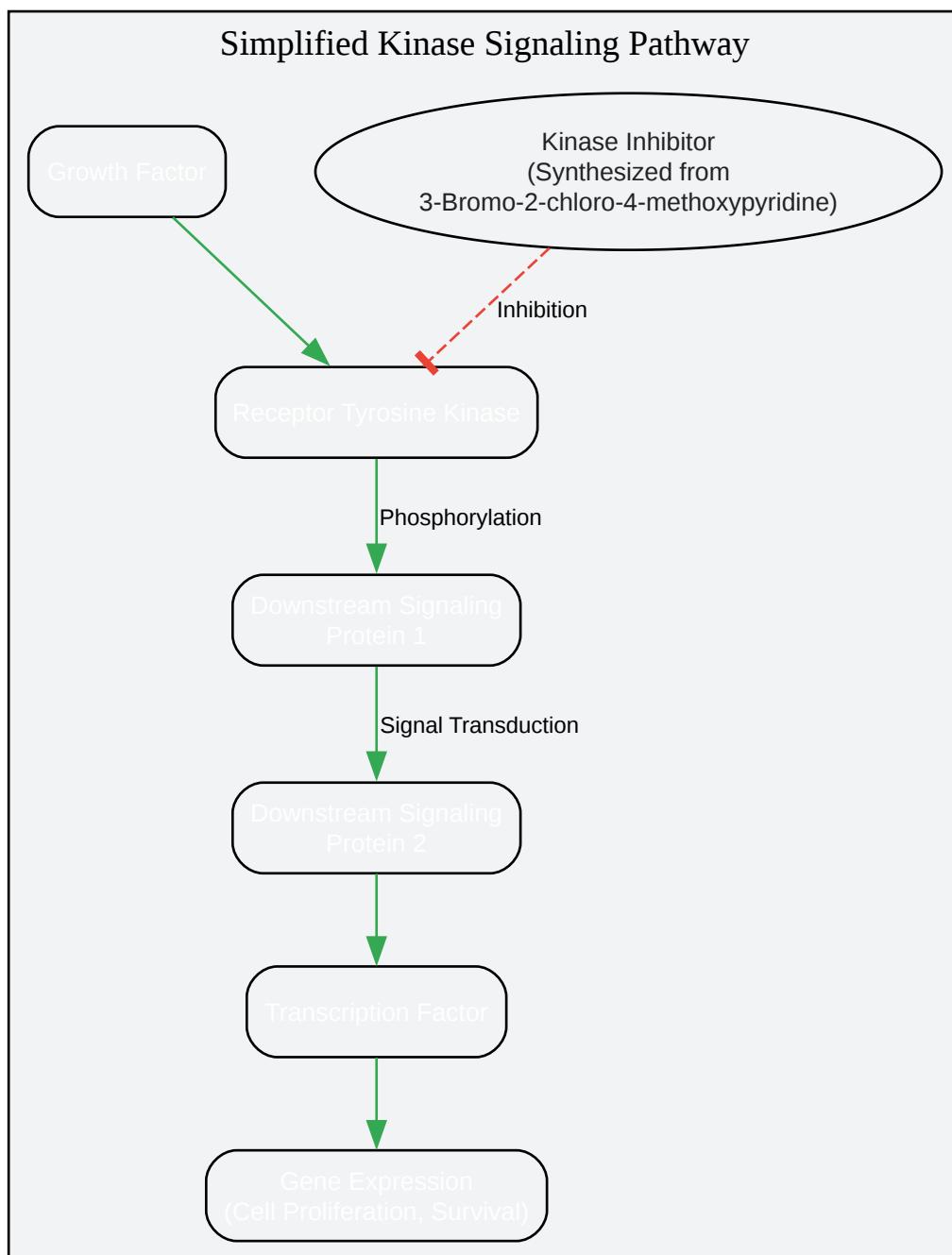
- 2-chloro-4-methoxypyridine
- N-Bromosuccinimide (NBS)
- Sulfuric acid
- Deionized water
- Sodium hydroxide solution

- Organic solvent (e.g., dichloromethane or ethyl acetate)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid at 0 °C.
- Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-Bromo-2-chloro-4-methoxypyridine**.


Reactivity and Applications in Drug Discovery


The chemical reactivity of **3-Bromo-2-chloro-4-methoxypyridine** is dominated by the two halogen substituents. The bromine atom at the 3-position and the chlorine atom at the 2-position are both susceptible to nucleophilic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable intermediate in the

synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.^[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the utility of **3-Bromo-2-chloro-4-methoxypyridine** in a representative synthetic workflow and its relevance in the context of a biological signaling pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-Bromo-2-chloro-4-methoxypyridin | [frontierspecialtychemicals.com]
- 3. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187581#3-bromo-2-chloro-4-methoxypyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com